Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate
Description
Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate is a pyridine-containing benzoate ester featuring a trifluoromethyl group, cyano substituent, and methyl-sulfanyl linkage. The compound’s structure combines electron-withdrawing groups (cyano, trifluoromethyl) and a sulfur-based bridge, which are characteristic of agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C17H13F3N2O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 4-[[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C17H13F3N2O2S/c1-10-7-14(17(18,19)20)13(8-21)15(22-10)25-9-11-3-5-12(6-4-11)16(23)24-2/h3-7H,9H2,1-2H3 |
InChI Key |
JWYLQUIVSFJXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)C(=O)OC)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring with the desired substituents, followed by the introduction of the sulfanyl group and subsequent esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control. Safety measures and environmental considerations are also integral to the industrial synthesis process.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or generating active metabolites in prodrug applications .
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic aqueous methanol (pH 9) | NaOH (1M) | 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoic acid | 85–92% | |
| Acidic reflux (HCl, 6N) | HCl/EtOH | Same as above | 78% |
C=N Bond Formation via Condensation
The electron-deficient pyridine ring facilitates condensation with amines or hydrazines to form imine derivatives. This reaction is accelerated in biphasic water/organic solvent systems without catalysts .
Key Findings:
-
Primary Amines: React at room temperature (RT) in 5–60 minutes to yield Schiff base derivatives (e.g., 1 in ) with 88–95% efficiency.
-
Arylhydrazines: Form hydrazone derivatives (e.g., 168–171 in ) in 90–93% yields under similar conditions.
-
Steric/Electronic Effects: Electron-withdrawing groups on amines slightly reduce reaction rates but do not significantly impact yields .
Nucleophilic Substitution at Sulfanyl Bridge
The sulfanyl (-S-) group participates in substitution reactions, particularly with alkyl halides or thiols, to form new sulfur-containing derivatives .
Cyano Group Reactivity
The cyano (-CN) substituent on the pyridine ring enables:
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -CN to -CH₂NH₂.
-
Nucleophilic Addition: Grignard reagents (e.g., MeMgBr) add to the cyano group, forming ketimine intermediates.
Trifluoromethyl Group Stability
The -CF₃ group remains inert under most conditions but can participate in:
-
Radical Reactions: Photochemical or peroxide-initiated coupling with aryl halides.
-
Electrophilic Aromatic Substitution: Limited reactivity due to strong electron-withdrawing effects .
Oxidation Reactions
The sulfanyl bridge oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | Sulfoxide derivative | 89% | |
| H₂O₂/AcOH | 50°C, 2 hours | Sulfone derivative | 82% |
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
-
Buchwald-Hartwig Amination: With primary amines (Pd₂(dba)₃, Xantphos).
Reaction Mechanism Insights
-
Ester Hydrolysis: Proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, stabilized by electron-withdrawing pyridine substituents .
-
C=N Formation: Occurs at the oil-water interface, with interfacial hydrogen bonding stabilizing the carbinolamine intermediate .
This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a multifunctional building block.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent . Research indicates that compounds containing a trifluoromethyl group often exhibit enhanced biological activity, including improved potency against cancer cell lines. For instance, the incorporation of trifluoromethyl groups in drug design has been shown to increase the efficacy of inhibitors targeting specific enzymes involved in cancer progression .
Case Study: Anticancer Activity
A study conducted by Fayad et al. (2019) demonstrated that compounds similar to methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate can inhibit tumor growth in multicellular spheroids, which are more representative of in vivo conditions compared to traditional two-dimensional cell cultures . This highlights the compound's potential for further development as a therapeutic agent.
Pharmacological Applications
The pharmacological profile of this compound suggests its utility in developing drugs targeting neurological disorders. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier and exert effects on central nervous system targets .
Potential Neurological Applications
The structure's similarity to known neuroactive compounds suggests it may influence neurotransmitter systems, warranting investigation into its effects on conditions such as depression or anxiety.
Synthesis and Derivatization
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various derivatizations, leading to the creation of new compounds with diverse properties.
Synthetic Pathways
The compound can be synthesized through multi-step reactions involving nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Agrochemical Applications
Due to its structural characteristics, this compound may also find applications in agrochemicals, particularly as a pesticide or herbicide. The presence of the pyridine ring and trifluoromethyl group is often associated with enhanced biological activity against pests and diseases affecting crops.
Research Insights
Studies have shown that similar compounds exhibit significant insecticidal properties, suggesting that this compound could be explored for developing new agricultural chemicals .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups may play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. Detailed studies on its molecular interactions and pathways are essential for understanding its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Methyl 2-{[3-Cyano-6-Methyl-4-(Trifluoromethyl)Pyridin-2-Yl]Sulfanyl}Benzoate
- Key Differences :
- The sulfanyl group is attached at the ortho position of the benzoate ring (vs. para in the target compound).
- Molecular Formula : C₁₆H₁₁F₃N₂O₂S (vs. C₁₇H₁₃F₃N₂O₂S for the target).
- Molecular Weight : 352.33 g/mol (vs. 366.35 g/mol).
- The methylene spacer (-CH₂-) in the target compound adds flexibility, which could enhance conformational adaptability .
Functional Group Variation: 2-{[3-Cyano-6-Methyl-4-(Trifluoromethyl)Pyridin-2-Yl]Sulfanyl}-N-(1-Cyanocycloheptyl)Acetamide
- Key Differences: Replaces the benzoate ester with an acetamide group and a cyanocycloheptyl moiety. Molecular Formula: C₂₀H₁₈F₃N₅O₂S (vs. C₁₇H₁₃F₃N₂O₂S). Molecular Weight: 449.44 g/mol (vs. 366.35 g/mol).
- The cycloheptyl group may enhance lipophilicity, favoring blood-brain barrier penetration in pharmaceutical contexts .
Ester Chain Modification: Ethyl 4-{[3-Cyano-6-Methyl-4-(Trifluoromethyl)Pyridin-2-Yl]Sulfanyl}-3-Oxobutanoate
- Key Differences: Substitutes the benzoate ester with an ethyl 3-oxobutanoate chain. Molecular Formula: C₁₄H₁₃F₃N₂O₃S (vs. C₁₇H₁₃F₃N₂O₂S). Molecular Weight: 346.32 g/mol (vs. 366.35 g/mol).
- Implications: The ketone group in the butanoate chain could increase reactivity, making the compound a candidate for further derivatization. The shorter ethyl chain may reduce metabolic stability compared to the methyl-benzoate system .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Key Differences :
- Replaces the pyridine core with a triazine ring and incorporates a sulfonylurea bridge.
- Example : Metsulfuron methyl (C₁₄H₁₅N₅O₆S) targets acetolactate synthase (ALS) in plants.
- Implications :
Research Findings and Implications
- Metabolic Stability : The methyl-benzoate ester in the target may offer slower hydrolysis rates compared to ethyl esters, as seen in , enhancing in vivo persistence .
- Agrochemical Potential: Structural parallels to sulfonylureas () suggest herbicidal activity, but the pyridine core could reduce cross-resistance issues in weed populations .
Biological Activity
Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a benzoate moiety linked to a pyridine derivative containing a trifluoromethyl group and a cyano group.
- Molecular Formula : C₁₃H₉F₃N₂O₂S
- Molecular Weight : 303.28 g/mol
- CAS Number : Not specifically listed but closely related compounds have been documented.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. The trifluoromethyl group can increase lipophilicity, facilitating membrane penetration of the compound. In one study, derivatives similar to this compound showed significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The presence of the pyridine ring is known to interact with various biological receptors, potentially modulating inflammatory pathways. For instance, compounds with similar structures have been identified as antagonists of the P2Y14 receptor, which plays a role in inflammatory responses. This suggests that this compound may possess anti-inflammatory properties that warrant further investigation .
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may exhibit anticancer activity. The trifluoromethyl group is known to enhance the potency of certain anticancer agents by improving their ability to inhibit key enzymes involved in tumor growth. For example, SAR studies have shown that modifications in the chemical structure can lead to significantly increased cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Pyridine Ring Modifications : Altering substituents on the pyridine ring can significantly impact receptor binding affinity and selectivity.
- Benzoate Moiety : Plays a crucial role in determining the overall pharmacokinetic properties of the compound.
Case Studies
-
Antimicrobial Activity Study :
A study evaluated several derivatives of pyridine-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, suggesting strong antimicrobial potential . -
Anti-inflammatory Mechanism Investigation :
Research focused on the interaction of pyridine derivatives with P2Y14 receptors demonstrated that specific analogs could inhibit neutrophil activation, showcasing their potential as anti-inflammatory agents . -
Cytotoxicity Testing :
A recent investigation into the cytotoxic effects of trifluoromethyl-containing compounds on cancer cell lines revealed IC50 values as low as 10 µM for certain analogs, indicating promising anticancer activity .
Q & A
Q. What are the key synthetic strategies for preparing Methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate?
- Methodological Answer : Synthesis typically involves coupling a pyridine-thiol derivative with a methyl benzoate precursor. For example:
Thiol-pyridine synthesis : The pyridine core (3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-thiol) can be prepared via nucleophilic substitution or cyclization reactions under reflux conditions, as seen in analogous pyridine-thiol syntheses .
Sulfide bond formation : React the thiol intermediate with methyl 4-(bromomethyl)benzoate via a nucleophilic thioetherification, using bases like K₂CO₃ or DIPEA in anhydrous DMF or THF .
- Critical Parameters : Control reaction temperature (40–60°C) to avoid side reactions. Monitor progress via TLC or LC-MS.
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the trifluoromethyl group (δ ~110–120 ppm in 19F NMR), cyano group (C≡N stretching at ~2200 cm⁻¹ in IR), and aromatic protons (split patterns due to substituents) .
- XRD : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated in triazole-pyridine hybrids .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and geometric properties of this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-311+G(d,p) basis sets to model the molecule’s ground-state structure, focusing on the sulfanyl bridge’s bond angles (e.g., C–S–C ~100–110°) and trifluoromethyl group’s electron-withdrawing effects .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. The cyano and trifluoromethyl groups reduce the gap, enhancing electrophilicity .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ(C–S) → σ*(C–N)) to explain stability .
Q. How can researchers resolve contradictions in reaction yields during derivative synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (solvent polarity, catalyst loading) systematically. For example, polar aprotic solvents (DMF) may improve thioetherification yields compared to THF .
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., disulfide formation from thiol oxidation) and optimize inert atmosphere conditions .
- Kinetic Studies : Monitor activation energy barriers via Arrhenius plots to identify rate-limiting steps (e.g., thiol deprotonation) .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Modular Substitutions :
- Pyridine Ring : Replace trifluoromethyl with other electron-withdrawing groups (e.g., –NO₂) to modulate π-π stacking in target binding .
- Sulfanyl Linker : Replace –S– with –SO– or –SO₂– to alter solubility and oxidative stability .
- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., cyano group as a hydrogen-bond acceptor) .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or spectral data be addressed?
- Methodological Answer :
- Reproducibility Checks : Confirm purity via DSC (melting point) and elemental analysis. For example, impurities from residual DMF can depress melting points .
- Cross-Validation : Compare NMR data with computed shifts (e.g., using ACD/Labs or ChemDraw) to detect misassignments .
- Crystallography : Resolve polymorphic forms via XRD, as crystal packing can affect thermal properties .
Experimental Design Considerations
Q. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems for thioetherification to improve heat/mass transfer and reduce reaction time .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier purification and reduced toxicity .
- Catalyst Recycling : Use immobilized base catalysts (e.g., polymer-supported DBU) to enhance turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
